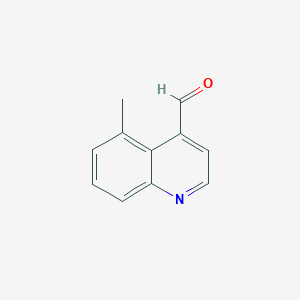
5-Methylquinoline-4-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylquinoline-4-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse applications in medicinal chemistry, materials science, and industrial processes. The compound features a quinoline ring system with a methyl group at the 5-position and an aldehyde group at the 4-position, making it a valuable intermediate in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylquinoline-4-carbaldehyde can be achieved through several classical methods, including the Gould-Jacobs, Friedländer, and Skraup syntheses. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic or basic conditions. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols have also been explored for the synthesis of quinoline derivatives .
Industrial Production Methods: Industrial production of this compound often involves the use of scalable and cost-effective methods. One common approach is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of a catalyst. This method is favored for its simplicity and high yield .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methylquinoline-4-carbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions:
Oxidation: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which can be further utilized in medicinal chemistry and materials science .
Applications De Recherche Scientifique
5-Methylquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 5-Methylquinoline-4-carbaldehyde involves its interaction with various molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, leading to the disruption of DNA synthesis and cell proliferation. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparaison Avec Des Composés Similaires
- 2-Methylquinoline-4-carbaldehyde
- 6-Methylquinoline-4-carbaldehyde
- 5-Chloroquinoline-4-carbaldehyde
Comparison: 5-Methylquinoline-4-carbaldehyde is unique due to the specific positioning of the methyl and aldehyde groups on the quinoline ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the presence of a methyl group at the 5-position enhances its lipophilicity and membrane permeability, making it more effective in certain biological applications .
Propriétés
Formule moléculaire |
C11H9NO |
|---|---|
Poids moléculaire |
171.19 g/mol |
Nom IUPAC |
5-methylquinoline-4-carbaldehyde |
InChI |
InChI=1S/C11H9NO/c1-8-3-2-4-10-11(8)9(7-13)5-6-12-10/h2-7H,1H3 |
Clé InChI |
NHVJBLCTIMNLBJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=NC2=CC=C1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















